- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomerJournal of Physical Chemistry B, 2011, 115(26), 8458-8464,
Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

94581-95-0 structure
Nome del prodotto:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- 2-Bromoterthiophene
- 2-bromo-2,2',5',2"-terthiophene
- 5-Brom-[6]chinolylamin
- 5-Brom-6-aminochinolin
- 5-bromo-[6]quinolylamine
- 5-bromo-<2,2',5',2''>-terthiophene
- 5-bromo-2,2':5',2''-terthienyl
- 5-bromo-quinolin-6-ylamine
- 6-amino-5-bromoquinoline
- 6-Quinolinamine,5-bromo-(9CI)
- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene
- 2-Bromo-5,2′:5′,2′′-terthiophene
- 5-Bromo-α-terthienyl
- .alpha.-T Br deriv.
- SCHEMBL498603
- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
- 5-Bromo-2,2':5',2'-terthiophene
- 2,2':5',2''-Terthiophene, 5-bromo-
- 2-Bromo-terthiophene
- DTXSID70915435
- 5-bromo-2,2':5',2''-terthiophene
- AS-39318
- MFCD03414677
- 5-Bromo-2,2':5',2''-terthiophene, 97%
- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene
- HNMURGGRBMOMLO-UHFFFAOYSA-N
- 94581-95-0
- AKOS024405377
-
- MDL: MFCD03414677
- Inchi: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
- Chiave InChI: HNMURGGRBMOMLO-UHFFFAOYSA-N
- Sorrisi: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1
Proprietà calcolate
- Massa esatta: 326.89700
- Massa monoisotopica: 325.88933g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 248
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 84.7Ų
- XLogP3: 5.4
Proprietà sperimentali
- PSA: 81.78000
- LogP: 5.78400
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- Codice categoria di pericolo: 25-37/38-41
- Istruzioni di sicurezza: 26-39-45
-
Identificazione dei materiali pericolosi:
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC92686-250mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 250mg |
$59.00 | 2024-07-18 | |
Crysdot LLC | CD11006467-250mg |
2-BRomoterthiophene |
94581-95-0 | 95+% | 250mg |
$410 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 100mg |
¥340.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 1g |
¥1736.00 | 2024-04-24 | |
abcr | AB455957-250mg |
2-Bromo-terthiophene; . |
94581-95-0 | 250mg |
€180.20 | 2024-08-03 | ||
1PlusChem | 1P006AGE-5g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 5g |
$667.00 | 2023-12-15 | |
1PlusChem | 1P006AGE-1g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 1g |
$222.00 | 2023-12-15 | |
A2B Chem LLC | AC92686-100mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 100mg |
$31.00 | 2024-07-18 | |
1PlusChem | 1P006AGE-250mg |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 250mg |
$80.00 | 2024-04-19 | |
Alichem | A169006252-250mg |
2-Bromo-terthiophene |
94581-95-0 | 98% | 250mg |
$409.86 | 2023-08-31 |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Riferimento
- Non-symmetrical oligothiophenes with 'incompatible' substituentsTetrahedron, 2007, 63(4), 941-946,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C
Riferimento
- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine CatalystsMacromolecules (Washington, 2017, 50(23), 9121-9127,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
Riferimento
- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallicsOrganic & Biomolecular Chemistry, 2012, 10(19), 3892-3898,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran
Riferimento
- Base-promoted decarbonylation of bithiophene and terthiophene aldehydesSulfur Letters, 1998, 21(6), 247-252,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Riferimento
- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimersAngewandte Chemie, 2005, 44(16), 2447-2451,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Riferimento
- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene DerivativesChinese Journal of Chemistry, 2012, 30(10), 2401-2410,
Metodo di produzione 8
Condizioni di reazione
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
Riferimento
- Preparation of α-quater-, α-sexi-, and α-octithiophenesHeterocycles, 1987, 26(7), 1793-6,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt
Riferimento
- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Novel nucleoside analogues with fluorophores replacing the DNA baseHelvetica Chimica Acta, 1999, 82(12), 2160-2171,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt
Riferimento
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditionsBulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Riferimento
- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and SexithiophenesJournal of Organic Chemistry, 2004, 69(14), 4821-4828,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt
Riferimento
- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-positionTetrahedron, 1991, 47(39), 8443-60,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C
Riferimento
- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in OligothiophenesIsrael Journal of Chemistry, 2014, 54(5-6), 723-735,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Preparation of thiophene derivatives as immunostimulants, United States, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Selective synthesis of α-substituted oligothiophenesSynthesis, 1993, (11), 1099-103,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Preparation of thiophene derivatives as drugs, United States, , ,
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials
- 5-Bromo-2,2-bithiophene 96%
- 2,2':5',2''-Terthiophene
- 2,5-Dibromothiophene
- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Letteratura correlata
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):220/641